molecular formula C10H19NO B13474506 (2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine

(2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine

Katalognummer: B13474506
Molekulargewicht: 169.26 g/mol
InChI-Schlüssel: KCKKQSVDXJIERM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Isopropoxybicyclo[310]hexan-2-yl)methanamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[310]hexane core with an isopropoxy group and a methanamine substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or primary amines.

Wissenschaftliche Forschungsanwendungen

(2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, such as altering neurotransmitter levels or inhibiting specific enzymes involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[3.1.0]hexan-2-ylmethanamine: Similar in structure but lacks the isopropoxy group.

    Bicyclo[3.1.0]hexan-2-ol: Contains a hydroxyl group instead of the methanamine group.

    2-Isopropyl-5-methyl-6-oxabicyclo[3.1.0]hexane-1-carbaldehyde: Similar bicyclic structure with different functional groups

Uniqueness

(2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine is unique due to its combination of a bicyclic core with an isopropoxy group and a methanamine substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.

Eigenschaften

Molekularformel

C10H19NO

Molekulargewicht

169.26 g/mol

IUPAC-Name

(2-propan-2-yloxy-2-bicyclo[3.1.0]hexanyl)methanamine

InChI

InChI=1S/C10H19NO/c1-7(2)12-10(6-11)4-3-8-5-9(8)10/h7-9H,3-6,11H2,1-2H3

InChI-Schlüssel

KCKKQSVDXJIERM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1(CCC2C1C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.